Sulfapyrazole sodium is a sulfonamide antibiotic that belongs to the class of bacteriostatic agents. It is primarily used in the treatment of bacterial infections by inhibiting bacterial growth. Sulfapyrazole sodium functions as a competitive inhibitor of the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria. This compound is particularly noted for its effectiveness against various gram-positive and gram-negative bacteria.
Sulfapyrazole sodium is derived from the chemical structure of pyrazole and is classified under the broader category of sulfonamides. Sulfonamides are synthetic antibiotics that mimic para-aminobenzoic acid, which is essential for bacterial growth. The compound's full chemical name is sodium 4-amino-N-(5-methyl-1H-pyrazol-3-yl)benzenesulfonamide, and it is recognized for its therapeutic applications in treating infections caused by susceptible organisms.
The synthesis of sulfapyrazole sodium involves several key steps:
Technical details regarding the yield and purity can vary based on the specific methods employed during synthesis, but typical yields range from 70% to 90%.
Sulfapyrazole sodium undergoes several chemical reactions that are relevant to its mechanism of action:
The interactions with bacterial enzymes are critical for understanding how sulfapyrazole sodium disrupts folic acid synthesis, ultimately leading to bacterial cell death.
Sulfapyrazole sodium acts by inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folic acid synthesis. The mechanism can be summarized as follows:
Data supporting this mechanism includes studies demonstrating that resistance to one sulfonamide often correlates with resistance to others within the same class due to similar mechanisms.
Sulfapyrazole sodium exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings.
Sulfapyrazole sodium finds various scientific uses:
Sulfapyrazole sodium is a synthetic antimicrobial agent belonging to the sulfonamide class, characterized by the integration of a pyrazole heterocycle. This water-soluble sodium salt derivative exhibits enhanced bioavailability compared to its parent compound, facilitating its use in therapeutic formulations where rapid systemic absorption is advantageous. Its molecular architecture combines the classical sulfanilamide motif with a pyrazole ring, positioning it within a specialized niche of sulfonamide antibiotics designed to optimize antibacterial efficacy through structural hybridization [8] [10].
Systematic Nomenclature:
Chemical Taxonomy: Table 1: Chemical Classification of Sulfapyrazole Sodium
Taxonomic Category | Classification |
---|---|
Chemical Family | Sulfonamide antibiotics |
Subclass | Heterocyclic sulfonamides |
Core Pharmacophore | Sulfanilamide-pyrazole hybrid |
Bioisosteric Relationship | Pyrazole analog of sulfisoxazole |
Therapeutic Category | Antibacterial agent |
CAS Registry Number | Not explicitly provided in sources |
The sodium salt moiety arises from deprotonation of the sulfonamide group (–SO₂NH–), enhancing aqueous solubility. Its structural framework aligns with "anti-bacterial sulfonamides" due to the presence of the N4 aromatic amine (–NH₂), a critical feature distinguishing it from non-antibacterial sulfonamide derivatives (e.g., diuretics or anticonvulsants) [8] [10].
The evolution of sulfapyrazole sodium is contextualized within key milestones in sulfonamide drug development:
Compound (Introduction Era) | Heterocyclic Component | Clinical Significance |
---|---|---|
Sulfapyridine (1938) | Pyridine | First broad-spectrum oral sulfonamide |
Sulfathiazole (1940s) | Thiazole | High potency; withdrawn due to Stevens-Johnson risk |
Sulfisoxazole (1953) | Isoxazole | Improved solubility; otitis media treatment |
Sulfapyrazole (Post-1950s) | Pyrazole Enhanced lipophilicity & target affinity |
Sulfapyrazole sodium embodies a dual pharmacophore architecture:
Pharmacophoric Element | Functional Role | Biological Consequence |
---|---|---|
Sulfanilamide aromatic amine | pABA mimicry | DHPS competitive inhibition |
Sulfonamide group (–SO₂–) | Hydrogen-bond acceptor | Enzyme active site binding |
Pyrazole ring | Hydrophobic domain interaction | Enhanced bacterial cell permeability |
Sodium ion (counterion) | Solubilization of sulfonate anion | Improved bioavailability & dissolution rate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7